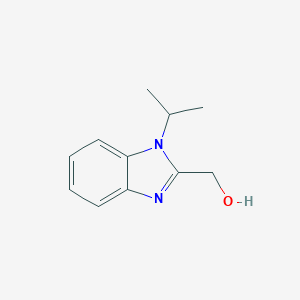

(1-Isopropyl-1H-benzimidazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-6,8,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXQWUGHKOHMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353842 | |

| Record name | (1-Isopropyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305347-19-7 | |

| Record name | (1-Isopropyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Synthesis of the (1-Isopropyl-1H-benzimidazol-2-yl)methanol Core

The construction of the target molecule involves the formation of the benzimidazole (B57391) nucleus, followed by or concurrent with the introduction of the N-isopropyl and C2-hydroxymethyl groups. The synthetic strategy can be approached in a stepwise manner, focusing first on the core benzimidazole structure.

The formation of the benzimidazole ring is a well-established area of organic synthesis, with both classical and modern methods offering various pathways.

Classical Methods: The most traditional and widely used method for benzimidazole synthesis is the Phillips-Ladenburg condensation. This reaction typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester or anhydride) under harsh acidic conditions, often requiring high temperatures and long reaction times. arabjchem.org An alternative classical route involves the condensation of o-phenylenediamines with aldehydes, which proceeds through an oxidative cyclization. benthamscience.comarabjchem.org

Modern Methods: Contemporary synthetic chemistry has focused on developing more efficient, milder, and environmentally benign methodologies. These modern approaches often employ catalysts to improve reaction rates and yields. A wide range of nano- and metal-based catalysts have been utilized for the condensation of o-phenylenediamines with aldehydes under solvent-free conditions. nih.govresearchgate.net Green chemistry principles have also been applied, utilizing alternative energy sources like microwave irradiation or employing eco-friendly solvents such as deep eutectic solvents (DES). arabjchem.orgresearchgate.net For instance, tert-butyl nitrite (B80452) has been reported as an effective catalyst for the cyclocondensation of o-phenylenediamine with aldehydes at room temperature, providing excellent yields. benthamscience.com

Table 1: Comparative Analysis of Benzimidazole Synthesis Approaches

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical (Phillips) | o-phenylenediamine, Carboxylic Acid | High Temperature, Strong Acid (e.g., HCl) | Well-established, readily available starting materials | Harsh conditions, long reaction times, limited substrate scope |

| Classical (Aldehyde) | o-phenylenediamine, Aldehyde | Oxidizing agent, Heat | Access to 2-substituted benzimidazoles | Requires an oxidant, potential for side reactions |

| Modern (Catalytic) | o-phenylenediamine, Aldehyde/Carboxylic Acid | Metal or Nanocatalyst, often solvent-free | High yields, mild conditions, shorter reaction times | Catalyst cost and recovery |

| Modern (Green) | o-phenylenediamine, Aldehyde | Microwave irradiation, Deep Eutectic Solvents | Environmentally friendly, rapid | Specialized equipment may be required |

To synthesize this compound, specific functional groups must be introduced at the N1 and C2 positions. This can be achieved by either functionalizing a pre-formed benzimidazole ring or by using appropriately substituted precursors. A common strategy involves the N-alkylation of 2-(hydroxymethyl)-1H-benzimidazole.

N-Alkylation: The introduction of an alkyl group, such as isopropyl, onto the nitrogen atom of the benzimidazole ring is a key step. N-alkylation is typically achieved by treating the benzimidazole with a base to generate the benzimidazolate anion, which then acts as a nucleophile. researchgate.net Common bases include sodium hydride (NaH), potassium carbonate, or sodium hydroxide. researchgate.netrsc.org The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to tetrahydrofuran (B95107) (THF). rsc.orglookchem.com The alkylating agent is typically an alkyl halide, in this case, 2-bromopropane (B125204) or 2-iodopropane. One sustainable approach involves a base-mediated N-alkylation in an aqueous medium using a surfactant like sodium dodecyl sulfate (B86663) (SDS), which can enhance the reaction rate and simplify product isolation. lookchem.com

Hydroxymethylation: The C2-hydroxymethyl group (-CH2OH) can be introduced by condensing o-phenylenediamine with a suitable carboxylic acid derivative, such as glycolic acid or its ester. This directly forms the 2-(hydroxymethyl)-1H-benzimidazole core. An alternative approach involves the reduction of a precursor molecule, such as a benzimidazole-2-carboxylic acid or its corresponding ester, using a reducing agent like lithium aluminum hydride (LiAlH4).

A plausible synthetic route to the target compound would therefore be:

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole: Condensation of o-phenylenediamine with glycolic acid.

Step 2: N-Isopropylation: Alkylation of the resulting 2-(hydroxymethyl)-1H-benzimidazole with an isopropyl halide in the presence of a base.

Functionalization and Modification of this compound

The title compound serves as a versatile intermediate for further chemical modifications, primarily through reactions involving the hydroxyl group and further substitutions on the benzimidazole ring system.

The primary alcohol moiety at the C2 position is a prime site for functional group interconversion.

Halogenation: The hydroxyl group can be readily converted to a halogen, creating a reactive intermediate for subsequent nucleophilic substitution reactions. For example, treatment of (1H-benzimidazol-2-yl)methanol derivatives with thionyl chloride (SOCl₂) effectively replaces the -OH group with a chlorine atom, yielding the corresponding 2-(chloromethyl)-1H-benzimidazole derivative. scholarsresearchlibrary.com

Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), will typically oxidize the hydroxymethyl group directly to a carboxylic acid, forming the corresponding benzimidazole-2-carboxylic acid derivative. scholarsresearchlibrary.com

Table 2: Selected Transformations of the C2-Hydroxyl Group

| Transformation | Reagent | Product |

|---|---|---|

| Halogenation | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)-1-isopropyl-1H-benzimidazole |

| Oxidation | Potassium Permanganate (KMnO₄) | 1-Isopropyl-1H-benzimidazole-2-carboxylic acid |

Further N-Alkylation: While the N1 position is already occupied by an isopropyl group, the N3 nitrogen atom can undergo alkylation under certain conditions. This reaction typically requires a more reactive alkylating agent and results in the formation of a quaternary benzimidazolium salt. rsc.orgresearchgate.net

Ring Substitution: Variations on the benzene (B151609) portion of the molecule are generally achieved by starting with a substituted o-phenylenediamine precursor. For example, using a 4-methyl-o-phenylenediamine or a 4-chloro-o-phenylenediamine in the initial condensation step would lead to this compound derivatives with a methyl or chloro group at the 5- or 6-position of the benzimidazole ring. researchgate.netnih.gov These substituents can significantly influence the electronic properties and biological activity of the final compound. nih.gov

The core structure of this compound can be systematically modified to explore structure-activity relationships.

Analogs:

N1-Substituent Variation: The N1-isopropyl group can be replaced with a wide variety of other alkyl or aryl groups. This is accomplished by using different alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) during the N-alkylation step. lookchem.comacs.org

C2-Substituent Variation: The C2-hydroxymethyl group can be replaced by other functionalities. For instance, using a different aldehyde in the initial condensation, such as benzaldehyde, would lead to a C2-phenyl substituted analog. jst.go.jp

Homologs:

The carbon chain at the C2 position can be extended. For example, starting the synthesis with 3-hydroxypropanoic acid instead of glycolic acid would yield the homologous compound, 2-(1-Isopropyl-1H-benzimidazol-2-yl)ethanol. Similarly, homologs at the N1 position can be synthesized, such as 1-(3-hydroxypropyl)benzimidazoles, which have been prepared via the reduction of the corresponding 1-(3-oxopropyl)benzimidazoles. researchgate.net

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles and Coordination Modes of (1-Isopropyl-1H-benzimidazol-2-yl)methanol and its Derivatives

The coordinating ability of this compound is primarily dictated by the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the methanol (B129727) group. These donor sites can interact with metal centers in various ways, influenced by the reaction conditions and the nature of the metal ion.

This compound can function as a versatile ligand, exhibiting both monodentate and bidentate coordination. The most common coordination mode involves the formation of a stable five-membered chelate ring.

Bidentate Chelation : The ligand can act as a neutral bidentate chelate, coordinating to a metal center through the imine nitrogen (N3) of the benzimidazole (B57391) ring and the hydroxyl oxygen of the methanol moiety. This N,O-chelation has been observed in complexes with various metals. For instance, the related ligand (1H-benzimidazol-2-yl)methanol binds to zinc(II) as a neutral chelate, forming an octahedral complex where two ligand molecules occupy four coordination sites. researchgate.net This mode of binding is fundamental to the formation of many discrete metal complexes.

Monodentate Coordination : While less common, monodentate coordination is also possible, typically through the more basic imine nitrogen atom. This mode might be favored when the metal center is sterically hindered or when competing with strongly coordinating solvents or anions.

Deprotonation : The methanol group's proton can be removed, particularly in the presence of a base, allowing the ligand to act as a monoanionic bidentate ligand. This deprotonation enhances the donor capacity of the oxygen atom, leading to the formation of stable metal alkoxide complexes. nih.gov

The extent of chelation and the stability of the resulting complexes can be significant. Studies on analogous systems, such as (1H-benzimidazol-2-yl-methyl)phosphonate, have shown that the chelate effect can be substantial, contributing up to four log units to the stability of a copper(II) complex. nih.gov This highlights the thermodynamic advantage of the chelate ring formed by the benzimidazole nitrogen and a sidearm donor group.

The specific substituents at the N1 and C2 positions of the benzimidazole ring play a crucial role in modulating the ligand's steric and electronic properties, which in turn influences the structure and reactivity of its metal complexes.

Isopropyl Group : The isopropyl group at the N1 position introduces significant steric bulk near the coordination sphere. This steric hindrance can influence the coordination number and geometry of the resulting metal complexes, often preventing the formation of higher-coordinate species and favoring monomeric structures. columbia.edumdpi.com This shielding effect can also be exploited to stabilize reactive intermediates at the metal center. mdpi.com Furthermore, the electron-donating nature of the isopropyl group can increase the basicity of the benzimidazole nitrogen atoms, potentially strengthening the metal-ligand bond.

Methanol Moiety : The C2-methanol group is the key to the ligand's chelating ability. Its oxygen atom acts as a crucial donor site to form the stable five-membered ring. researchgate.net The presence of the hydroxyl group also introduces the possibility of deprotonation to form an anionic alkoxide donor, which can bridge metal centers or participate in catalytic cycles involving alcoholysis. nih.gov The hydroxyl group can also engage in hydrogen bonding, which helps to stabilize crystal lattice structures. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent, such as methanol or ethanol. iosrjournals.orgekb.eg The resulting complexes are characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, FT-IR and UV-Vis spectroscopy, and elemental analysis. research-nexus.net

A wide array of transition metal complexes incorporating benzimidazole-based ligands have been reported, showcasing diverse coordination geometries and properties. While specific studies on this compound are limited, the behavior of analogous ligands provides significant insight.

Complexes of Co(II), Ni(II), and Cu(II) with related benzimidazole ligands have been synthesized, often resulting in octahedral or distorted octahedral geometries. iosrjournals.orgekb.eg For example, zinc(II), a d¹⁰ metal ion, commonly forms tetrahedral or octahedral complexes. A structurally characterized zinc complex with the parent (1H-benzimidazol-2-yl)methanol ligand features a six-coordinate Zn(II) center with two chelating ligands and a chelating nitrate (B79036) anion. researchgate.net Copper(II) complexes with similar N,O-chelating ligands often exhibit tetragonally distorted octahedral geometries due to the Jahn-Teller effect. mdpi.com Ruthenium complexes based on benzimidazole N-heterocyclic carbenes have also been developed for catalytic applications, such as the N-alkylation of amines with alcohols. semanticscholar.org

| Metal Ion | Ligand | Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | (1H-Benzimidazol-2-yl)methanol | [Zn(NO₃)(C₈H₈N₂O)₂]NO₃·H₂O | Octahedral | researchgate.net |

| Ni(II) | 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol | [Ni(BzIm)(Cl)₂] | Not specified | ekb.eg |

| Cu(II) | 1-(1H-Benzimidazol-2-yl)ethanone | [Cu(LH)X₂] (X = Cl, Br) | Not specified | iosrjournals.org |

| Co(II) | 1-(1H-Benzimidazol-2-yl)phenone | [ML₂(Py)₂] | Spin-free Octahedral | iosrjournals.org |

| Ru(II) | Benzimidazole-2-ylidene (BNHC) | [(η⁶-p-cymene)(BNHC)RuCl₂] | Piano-stool | semanticscholar.org |

The coordination chemistry of benzimidazole ligands extends beyond transition metals to include main group elements and lanthanides. The steric bulk provided by substituents like the isopropyl group is particularly effective in stabilizing complexes with these electropositive and often larger metal ions.

Derivatives of this compound have been incorporated into multidentate ligands capable of coordinating to a range of main group metals. For instance, the tripodal ligand tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl ([TismPriBenz]) has been used to synthesize complexes with alkali metals (Li, K, Cs), magnesium, and zinc. columbia.edu The ligand framework is robust enough to form monomeric complexes with all alkali metals from lithium to cesium. columbia.edu The potassium salt, [TismPriBenz]K, serves as a valuable precursor for transmetalation reactions, enabling the synthesis of the first lanthanide complexes with this ligand system, namely [TismPriBenz]YbI and [TismPriBenz]YbCl₂. columbia.edu

The unique structural features of ligands derived from 1-isopropylbenzimidazole have enabled the construction of novel metallosupramolecular architectures, most notably metallacarbatranes. Atranes are cage-like molecules with a bridgehead atom, and when this is a metal atom linked to a carbon atom on the opposite side of the cage, the structure is termed a metallacarbatrane.

The bulky, C₃-symmetric tripodal ligand [TismPriBenz]H, derived from 1-isopropylbenzimidazole, is designed to form such structures upon deprotonation and coordination to a metal. columbia.edu This ligand enforces a specific geometry that facilitates the formation of a transannular bond or interaction between the metal center and the central methine carbon atom of the ligand backbone. This has led to the successful synthesis of carbatrane complexes with metals such as magnesium and zinc, including the stabilization of rare terminal magnesium hydride ([TismPriBenz]MgH) and zinc hydride ([TismPriBenz]ZnH) species. columbia.edu These cage-like structures encapsulate the metal ion, providing both steric protection and electronic stabilization, which allows for the study of unusual bonding and reactivity. columbia.edu

Supramolecular Interactions in Metal-Ligand Systems

The solid-state structures of coordination compounds are not solely determined by the coordination bonds between the metal ion and the ligand. A host of weaker, non-covalent interactions, collectively known as supramolecular interactions, are instrumental in guiding the self-assembly of individual metal-ligand units into well-defined one-, two-, or three-dimensional networks. In the context of metal complexes involving this compound, hydrogen bonding and π-stacking are particularly significant.

Hydrogen Bonding and π-Stacking in Coordination Compounds

These functional groups are anticipated to engage in a variety of hydrogen bonding motifs. For instance, the hydroxyl group can form intramolecular hydrogen bonds with the imine nitrogen of the benzimidazole ring, influencing the ligand's conformation. In the solid state, intermolecular hydrogen bonds are expected to be prevalent, linking adjacent metal-ligand complexes. These interactions can involve the hydroxyl group, the benzimidazole N-H, and coordinated or uncoordinated counter-ions or solvent molecules.

The aromatic benzimidazole ring system also predisposes these coordination compounds to engage in π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a key driving force in the packing of molecules in the crystalline state. The presence of the bulky isopropyl group may, however, introduce steric hindrance that influences the geometry of these π-stacking arrangements, potentially leading to offset or tilted configurations rather than a perfectly co-facial alignment. The interplay between hydrogen bonding and π-stacking is often cooperative, with hydrogen bonds helping to orient the molecules in a way that is favorable for π-stacking, and vice-versa.

A comprehensive understanding of these interactions awaits detailed single-crystal X-ray diffraction studies on metal complexes of this compound. Such studies would provide precise information on intermolecular distances and angles, allowing for a quantitative analysis of the hydrogen bonding and π-stacking networks.

Table 1: Anticipated Supramolecular Interactions in Metal Complexes of this compound

| Interaction Type | Potential Participating Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | -OH group, Benzimidazole N-H, Benzimidazole N, Counter-ions, Solvent molecules | Directional control of molecular assembly, formation of chains, sheets, or 3D networks. |

| π-Stacking | Benzimidazole aromatic rings | Stabilization of the crystal lattice, contribution to the overall packing efficiency. |

Co-crystallization and Aggregate Formation

Co-crystallization is a powerful technique in crystal engineering that involves the crystallization of two or more different neutral molecules in a stoichiometric ratio within the same crystal lattice. This approach can be employed to modify the physicochemical properties of a compound or to create novel supramolecular architectures. In the context of this compound, co-crystallization with suitable co-formers could lead to the formation of interesting new solid forms.

For instance, co-crystallization with molecules that are strong hydrogen bond donors or acceptors could lead to the formation of robust hydrogen-bonded networks. Similarly, co-formers with extended aromatic systems could interact with the benzimidazole ring of the ligand through π-stacking interactions, leading to the formation of mixed-stack aggregates.

The formation of aggregates, or clusters of molecules, is a common phenomenon in the solid state and is often driven by the same non-covalent interactions discussed above. In the absence of strong, directional interactions that lead to a well-ordered crystal, amorphous aggregates may form. However, under controlled crystallization conditions, well-defined molecular aggregates can be isolated. The size and shape of these aggregates will be dictated by the balance of attractive and repulsive forces between the constituent molecules.

Detailed experimental studies, such as screening for co-crystal formation with a variety of co-formers and characterization of the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), are necessary to explore the potential of this compound in this area.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ipb.pt For "(1-Isopropyl-1H-benzimidazol-2-yl)methanol," ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of a closely related compound, (1H-Benzimidazol-1-yl)methanol, shows characteristic signals for the benzimidazole (B57391) ring protons and the methanol (B129727) group. researchgate.net For the title compound, one would expect to see distinct signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methylene (B1212753) protons of the methanol group (a singlet), and the aromatic protons of the benzimidazole core.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the case of (1H-Benzimidazol-1-yl)methanol, distinct resonances are observed for the hydroxymethyl carbon and the carbons of the benzimidazole ring system. researchgate.net For "this compound," additional signals would be present for the methine and methyl carbons of the isopropyl substituent. The chemical shifts provide insight into the electronic structure of the molecule.

Below is a table of representative NMR data from related benzimidazole structures that aids in the structural assignment of the title compound.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| (1H-Benzimidazol-1-yl)methanol researchgate.net | ¹H | 5.60, 6.78, 7.23, 7.29, 7.66, 8.28 |

| (1H-Benzimidazol-1-yl)methanol researchgate.net | ¹³C | 67.8, 111.4, 119.8, 122.3, 122.9, 133.7, 144.1, 144.8 |

| N-(1H-benzimidazol-2-yl) acetamide (B32628) ekb.eg | ¹H | 11.55, 7.56-7.60, 7.28-7.32, 2.27 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Coordination Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum of a benzimidazole derivative typically displays characteristic absorption bands. For instance, N-(1H-benzimidazol-2-yl) acetamide shows bands for N-H stretching (3150, 3400 cm⁻¹), C=O stretching (1688 cm⁻¹), C=N stretching (1638 cm⁻¹), and C=C stretching (1524 cm⁻¹). ekb.eg For "this compound," a broad O-H stretching band from the methanol group would be expected around 3200-3600 cm⁻¹. Other key vibrations would include C-H stretching from the isopropyl and aromatic groups, and C-N and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of benzimidazole shows characteristic ring vibrations. scilit.com For the title compound, prominent Raman signals would be expected for the aromatic ring stretching modes and the symmetric vibrations of the isopropyl group. researchgate.net

The following table summarizes key vibrational frequencies observed in a related benzimidazole compound.

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| N-(1H-benzimidazol-2-yl) acetamide ekb.eg | FTIR (KBr) | 3150, 3400 | N-H, NH₂ stretching |

| N-(1H-benzimidazol-2-yl) acetamide ekb.eg | FTIR (KBr) | 1688 | C=O stretching |

| N-(1H-benzimidazol-2-yl) acetamide ekb.eg | FTIR (KBr) | 1638 | C=N stretching |

| N-(1H-benzimidazol-2-yl) acetamide ekb.eg | FTIR (KBr) | 1524 | C=C stretching |

Mass Spectrometry (MS, HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula.

For a related compound, N-(1H-benzimidazol-2-yl) acetamide, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 175, corresponding to its molecular weight. ekb.eg The ESI-HRMS data for this compound gave a found mass of 175.0755, which is in close agreement with the calculated mass of 175.0746 for the formula C₉H₉N₃O. ekb.eg Similarly, characterization of "this compound" by HRMS would be expected to yield an exact mass measurement consistent with its molecular formula, C₁₁H₁₄N₂O.

| Compound | Technique | Calculated Mass | Found Mass | Molecular Formula |

| N-(1H-benzimidazol-2-yl) acetamide ekb.eg | ESI-HRMS | 175.0746 | 175.0755 | C₉H₉N₃O |

| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol nih.govresearchgate.net | HRMS | - | - | C₁₇H₂₆N₂O |

Elemental Analysis (EA) for Stoichiometric Verification

Elemental Analysis (EA) is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for verifying the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. The synthesis of new compounds, such as derivatives of benzimidazolone, routinely includes elemental analysis to confirm their composition. researchgate.net For "this compound" (C₁₁H₁₄N₂O), the theoretical elemental composition would be calculated and compared against experimental values to confirm the stoichiometry of the synthesized compound.

The table below shows an example of elemental analysis data for a synthesized benzimidazolone derivative.

| Compound | Element | Calculated (%) | Found (%) |

| 3-(2-chloroacetyl)-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one researchgate.net | C | - | 67.20 |

| 3-(2-chloroacetyl)-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one researchgate.net | H | - | 6.93 |

| 3-(2-chloroacetyl)-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one researchgate.net | N | - | 12.02 |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

The crystal structure of the closely related compound (1H-Benzimidazol-1-yl)methanol has been determined by XRD. researchgate.netnih.gov The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The benzimidazole ring is essentially planar, and the crystal structure is stabilized by intermolecular O-H···N hydrogen bonds, which link the molecules into zigzag chains. researchgate.netnih.gov Obtaining single crystals of "this compound" would allow for a similar detailed structural analysis, confirming the connectivity and revealing its solid-state conformation and intermolecular interactions.

The crystallographic data for (1H-Benzimidazol-1-yl)methanol is presented below.

| Parameter | Value researchgate.net |

| Compound | (1H-Benzimidazol-1-yl)methanol |

| Molecular Formula | C₈H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3181 (10) |

| b (Å) | 4.2677 (3) |

| c (Å) | 12.4795 (10) |

| β (°) | 95.143 (6) |

| V (ų) | 706.45 (9) |

| Z | 4 |

Catalytic Applications and Mechanistic Insights

Utilization of (1-Isopropyl-1H-benzimidazol-2-yl)methanol-Derived Complexes in Catalysis

The primary catalytic application of complexes derived from this compound and its related structures, such as 2-(1-isopropyl-2-benzimidazolyl)-6-(1-(arylimino)ethyl)pyridines, lies in the production of polyolefins. These ligands, when coordinated with transition metals like chromium, form highly active catalyst systems for the oligomerization and polymerization of ethylene.

Other Catalytic Transformations

While the primary focus of research on this compound-derived complexes has been on olefin polymerization and oligomerization, the broader family of benzimidazole (B57391) derivatives has shown promise in a variety of other catalytic transformations. For instance, copper-benzimidazole complexes have been investigated for their potential in oxidative reactions, such as the oxidation of alcohols to aldehydes and ketones. nih.gov The tunable electronic properties of the benzimidazole ligand are crucial in these processes. nih.gov Additionally, ruthenium complexes with benzimidazole-containing ligands have been explored for their anti-biofilm and antimicrobial activities, which, while not a catalytic transformation in the traditional sense, highlights the versatility of these compounds in inducing chemical changes in biological systems. mdpi.com Although specific examples of this compound complexes in these other catalytic applications are not extensively documented, the known reactivity of the benzimidazole scaffold suggests a potential for broader utility.

Elucidation of Catalytic Mechanisms and Active Species

The mechanism of ethylene polymerization and oligomerization catalyzed by chromium complexes is generally understood to proceed through a coordination-insertion pathway. For chromium-based catalysts, the active species are typically cationic Cr(III)-alkyl complexes. The generally accepted Cossee-Arlman mechanism provides a framework for understanding the chain propagation process. nih.gov This mechanism involves the coordination of an ethylene monomer to the metal center, followed by its insertion into the existing metal-alkyl bond, thereby extending the polymer chain.

In the context of chromium catalysts, particularly those used for selective oligomerization, the formation of metallacyclic intermediates has been proposed and supported by experimental evidence. This mechanism can account for the selective production of specific oligomers, such as 1-hexene or 1-octene. While detailed mechanistic studies specifically on catalysts derived from this compound are not extensively available, it is reasonable to infer that they operate through similar mechanistic principles that govern other chromium-based N,N,N-ligated systems. The nature of the active species and the precise mechanistic pathway can be influenced by the choice of cocatalyst, which plays a role in the alkylation of the chromium precursor and the generation of the catalytically active cationic species.

Steric and Electronic Effects of the Isopropyl Group on Catalytic Performance

The substituents on the benzimidazole ligand play a crucial role in determining the catalytic behavior of the resulting metal complexes. The isopropyl group at the N1 position of the benzimidazole ring in this compound-derived catalysts exerts significant steric and electronic effects that modulate their catalytic performance.

The steric bulk of the isopropyl group can influence the coordination geometry around the metal center, which in turn affects the accessibility of the active site to the olefin monomer. This steric hindrance can impact both the catalytic activity and the selectivity of the process. For instance, in some catalytic systems, increased steric bulk can lead to a decrease in polymerization activity but an increase in the production of shorter-chain oligomers. The steric environment created by the ligand can also influence the rate of chain transfer reactions relative to chain propagation, thereby affecting the molecular weight of the resulting polymer.

From an electronic standpoint, the isopropyl group is an electron-donating group. This electronic effect can influence the electron density at the metal center, which in turn affects the strength of the metal-olefin bond and the energetics of the insertion step. The interplay between these steric and electronic effects is critical in fine-tuning the catalyst's performance. The research by Chen et al. (2008) highlights that both the steric and electronic properties of the ligands, including the isopropyl group, have a predominant effect on the catalytic activities and the distribution of the products in ethylene oligomerization and polymerization. researchgate.net

| Substituent on Benzimidazole | Effect | Impact on Catalysis |

|---|---|---|

| Isopropyl Group | Steric Bulk | Influences coordination geometry, monomer access, and product selectivity. |

| Isopropyl Group | Electron-Donating | Modulates electron density at the metal center, affecting catalytic activity. |

Mechanistic Investigations in Biological Systems

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

While direct studies on the molecular interactions of (1-Isopropyl-1H-benzimidazol-2-yl)methanol with biological macromolecules are not extensively documented, the broader benzimidazole (B57391) class of compounds is known to interact with various biological targets, including proteins and nucleic acids.

The interaction of benzimidazole derivatives with proteins is often mediated by hydrogen bonding and hydrophobic interactions. For instance, studies on phenol-substituted benzimidazoles have highlighted the importance of O-H⋯N hydrogen bonds between the benzimidazole units and O-H⋯O hydrogen bonds with solvent molecules in forming stable structures. nih.govdoaj.org Computational molecular docking studies on other benzimidazole derivatives have shown interactions with the active sites of enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors, suggesting that these compounds can act as inhibitors. researchgate.net

Benzimidazole derivatives have also been shown to interact with nucleic acids. Their structural similarity to purine (B94841) nucleosides allows them to intercalate into the DNA helix or bind to the minor groove. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in some anticancer and antimicrobial agents. The specific nature of these interactions is dependent on the substituents on the benzimidazole core.

Structure-Activity Relationship (SAR) Studies for Benzimidazole Derivatives

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the therapeutic efficacy of a lead compound. For benzimidazole derivatives, SAR studies have revealed key structural features that govern their biological activities.

Substitutions at various positions of the benzimidazole ring system—namely the N-1, C-2, C-5, and C-6 positions—have been shown to significantly influence the pharmacological profile. nih.gov

At the N-1 position , the introduction of different substituents can modulate the compound's lipophilicity and steric properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target molecules. The isopropyl group at the N-1 position of the title compound, for example, contributes to its lipophilic character.

At the C-2 position , the nature of the substituent is critical for determining the type and potency of the biological activity. The hydroxymethyl group in this compound is a key feature. For other benzimidazole derivatives, substitutions at this position with various aryl or heterocyclic rings have been shown to be crucial for antimicrobial and anti-inflammatory activities. researchgate.netresearchgate.net For instance, in a series of 2-substituted N-benzyl benzimidazoles, the nature of the C-2 substituent was found to be a key determinant of bradykinin (B550075) B1 receptor antagonist activity. nih.gov

At the C-5 and C-6 positions on the benzene (B151609) ring, the introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the entire benzimidazole system, which in turn can affect its interaction with biological targets. For example, in a study of 2-[(2-benzimidazolylsulfinyl)methyl]anilines as H+/K+ ATPase inhibitors, electron-donating substituents on the aniline (B41778) ring enhanced both in vitro and in vivo potency. nih.gov

Mechanistic Basis of Observed Biological Phenomena

The diverse biological activities of benzimidazole derivatives stem from a variety of underlying mechanisms.

Anti-Microbial Mechanism Studies

Benzimidazole derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. pharmacophorejournal.com The mechanisms underlying these activities are varied. One of the well-established mechanisms of action for certain benzimidazole anthelmintics is the inhibition of microtubule polymerization by binding to β-tubulin. nih.gov This disruption of the cytoskeleton is detrimental to the parasite.

In the context of antibacterial activity, some benzimidazole derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis, and disruption of the cell membrane. The specific antimicrobial mechanism of this compound has not been explicitly elucidated, but it is likely to involve one or more of these general benzimidazole modes of action. SAR studies on some newer benzimidazole derivatives have indicated that compounds with electron-withdrawing groups tend to exhibit better antibacterial activity, while those with electron-donating groups may have better antifungal activity. researchgate.net

Antioxidant and Radical Scavenging Mechanisms

Several benzimidazole derivatives have been investigated for their antioxidant properties. nih.govmdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a number of diseases. Antioxidants can neutralize these harmful free radicals.

The antioxidant activity of benzimidazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The presence of hydroxyl or amino groups on the benzimidazole scaffold can enhance this radical scavenging activity. For benzimidazole-arylhydrazone hybrids, computational studies have suggested that they can deactivate highly reactive hydroxyl, alkoxyl, and hydroperoxyl radicals through hydrogen atom transfer or radical adduct formation mechanisms. nih.govresearchgate.net The hydroxymethyl group in this compound could potentially contribute to its antioxidant properties, although specific studies are needed to confirm this.

Enzyme Inhibition and Receptor Binding Mechanisms

The ability of benzimidazole derivatives to inhibit various enzymes and bind to cellular receptors is a cornerstone of their therapeutic effects. As mentioned, some benzimidazoles are known to inhibit H+/K+ ATPase, the proton pump in the stomach, which is the basis for their use as anti-ulcer drugs. nih.gov

Furthermore, certain benzimidazole derivatives have been identified as inhibitors of other enzymes such as α-amylase, which is relevant for the management of diabetes. nih.gov In the realm of inflammatory responses, benzimidazoles have been shown to interact with and antagonize receptors like the bradykinin B1 receptor. nih.gov The specific enzyme inhibitory or receptor binding profile of this compound is yet to be fully characterized, but the versatility of the benzimidazole scaffold suggests that it could interact with a range of biological targets.

Strategies for Enhancing Bioavailability and Target Specificity (e.g., Protein Conjugation)

A significant challenge in drug development is ensuring that the active compound reaches its target in the body in sufficient concentrations to be effective, a property known as bioavailability. For benzimidazole derivatives, which can sometimes have poor solubility, various strategies have been explored to enhance their bioavailability and target specificity.

One approach is to improve the solubility of the compound. For instance, the solubilization of benzimidazole carbamate (B1207046) drugs through complexation with povidone has been shown to increase their oral bioavailability. nih.gov

Another promising strategy is the conjugation of the drug molecule to a larger carrier molecule, such as a protein. Protein-drug conjugates can improve the pharmacokinetic properties of the drug, prolong its half-life in circulation, and in some cases, facilitate targeted delivery to specific cells or tissues. nih.govnih.govresearchgate.net This can be achieved by linking the drug to proteins like albumin or to antibodies that recognize specific antigens on target cells, a strategy widely used in the development of antibody-drug conjugates (ADCs) for cancer therapy. While specific protein conjugation studies for this compound have not been reported, this approach represents a viable avenue for future research to enhance its therapeutic potential.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters.

For benzimidazole (B57391) derivatives, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

Calculations for analogous benzimidazole structures show that the HOMO is typically localized over the fused benzene (B151609) and imidazole (B134444) ring system, reflecting its electron-rich aromatic nature. The LUMO is also generally distributed across this bicyclic core. The introduction of substituents, such as the isopropyl and methanol (B129727) groups in (1-Isopropyl-1H-benzimidazol-2-yl)methanol, would be expected to modulate these energy levels. The electron-donating isopropyl group at the N1 position would likely raise the HOMO energy, potentially increasing the molecule's reactivity.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar structures, is presented below.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 eV | Energy released upon gaining an electron |

Note: These values are illustrative and derived from general knowledge of similar compounds, not from specific published calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Molecular dynamics (MD) simulations can then be used to study the physical movements of the atoms and molecules in the ligand-receptor complex over time, providing insights into its stability and conformational changes.

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. Docking studies on these derivatives have revealed that the benzimidazole core often engages in key interactions, such as hydrogen bonding and π-π stacking, within the active site of a protein.

For this compound, the key structural features for molecular interactions would be:

The benzimidazole N3 atom , which can act as a hydrogen bond acceptor.

The hydroxyl group of the methanol substituent, which can act as both a hydrogen bond donor and acceptor.

The aromatic benzimidazole ring system , which can participate in π-π stacking or hydrophobic interactions.

The isopropyl group , which can engage in hydrophobic interactions.

A docking simulation of this compound into a hypothetical protein active site could predict its binding mode and affinity. The results would typically be summarized in a table detailing the types of interactions and the amino acid residues involved.

| Interaction Type | Potential Interacting Residue | Distance (Å) |

| Hydrogen Bond (Acceptor) | TYR 205 (OH) → Ligand (N3) | 2.9 |

| Hydrogen Bond (Donor) | Ligand (OH) → ASP 150 (O) | 2.8 |

| Hydrophobic Interaction | Ligand (Isopropyl) ↔ LEU 85, VAL 92 | N/A |

| π-π Stacking | Ligand (Benzene Ring) ↔ PHE 210 | 3.5 |

Note: This table is a hypothetical example of a molecular docking result.

Following docking, MD simulations could assess the stability of these predicted interactions and explore the flexibility of the ligand within the binding pocket, providing a more dynamic and realistic view of the binding event.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for the structural elucidation and characterization of newly synthesized compounds. By comparing theoretical spectra with experimental data, researchers can confirm the identity and purity of a molecule.

NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For (1H-Benzimidazol-1-yl)methanol, a related compound, ¹³C NMR chemical shifts have been reported as: 67.8 (CH₂), 111.4, 119.8, 122.3, 122.9 (aromatic CH), and 133.7, 144.1, 144.8 (quaternary C). researchgate.net For this compound, the presence of the isopropyl group and the C2-methanol would lead to a different, predictable set of shifts.

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (e.g., C-H stretch, O-H stretch, C=N stretch) to the experimentally observed peaks. For benzimidazole derivatives, characteristic bands for N-H, C=N, and aromatic C-H vibrations are typically analyzed. The O-H stretching vibration from the methanol group in this compound would be a prominent feature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| O-H Stretch (Methanol) | 3450 | 3500-3200 (broad) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (Isopropyl) | 2980-2850 | 2990-2850 |

| C=N Stretch (Imidazole) | 1620 | 1630-1610 |

| C-O Stretch (Methanol) | 1050 | 1260-1000 |

Note: This table presents typical frequency ranges and hypothetical predictions for the target molecule.

Analysis of Bonding Interactions and Ligand Field Theory (e.g., Inverted Ligand Fields)

The analysis of bonding in and between molecules provides fundamental insights into their structure and properties. For this compound, this includes both covalent bonds within the molecule and non-covalent interactions that dictate its crystal packing and behavior as a ligand.

Bonding Interactions: In the solid state, benzimidazole derivatives often exhibit extensive intermolecular hydrogen bonding. Crystal structure analysis of the related compound (1H-Benzimidazol-1-yl)methanol reveals that molecules are linked by O-H···N hydrogen bonds, forming zigzag chains. researchgate.netnih.gov These chains can be further connected by weaker C-H···O interactions. researchgate.netnih.gov It is highly probable that this compound would engage in similar O-H···N hydrogen bonding, a critical interaction for the formation of supramolecular structures.

Ligand Field Theory: When a molecule like this compound acts as a ligand and coordinates to a metal center, Ligand Field Theory (LFT) is used to describe the resulting electronic structure and bonding. The ligand's orbitals interact with the metal's d-orbitals, causing them to split in energy. The magnitude and pattern of this splitting determine the magnetic, electronic, and spectroscopic properties of the resulting metal complex.

Inverted Ligand Fields: A particularly interesting phenomenon is the concept of an "inverted ligand field." In traditional LFT, the metal d-orbitals are higher in energy than the ligand's frontier orbitals. However, in an inverted ligand field scenario, the ligand orbitals are higher in energy than the metal d-orbitals. This typically occurs with electron-rich, late transition metals (which have low-energy d-orbitals) and electropositive or high-energy ligand fragments.

If this compound were to coordinate to a suitable metal center (e.g., Cu(III), Ag(III)), it is conceivable that an inverted ligand field could arise. In such a case, the highest occupied molecular orbitals (HOMOs) of the complex would be primarily ligand-based, rather than metal-based. This inversion has profound consequences for the reactivity of the complex, suggesting that chemical reactions might occur at the ligand rather than the metal center. The reactivity would be more dependent on the ligands than the metal itself.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Current State of Knowledge

Direct and extensive research dedicated specifically to (1-Isopropyl-1H-benzimidazol-2-yl)methanol is not widely documented in peer-reviewed literature. Its primary identification in the scientific domain is through its chemical structure, systematic name, and CAS number (305347-19-7). The compound is commercially available, suggesting its use as a potential building block or intermediate in the synthesis of more complex molecules.

General knowledge of benzimidazole (B57391) chemistry suggests that the synthesis of this compound would likely involve the reaction of N-isopropyl-o-phenylenediamine with glycolic acid or a derivative thereof. The presence of the N-isopropyl group introduces steric bulk and alters the electronic properties of the benzimidazole ring system compared to its unsubstituted counterpart. The hydroxyl group at the 2-position provides a reactive site for further functionalization, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

Identification of Remaining Challenges and Research Gaps

The most significant challenge concerning this compound is the profound lack of specific research data. Key research gaps that need to be addressed include:

Synthesis and Characterization: While a general synthetic route can be proposed, detailed and optimized synthetic protocols, along with comprehensive characterization data (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction), are not readily available.

Chemical Properties: A thorough investigation of its physicochemical properties, such as pKa, solubility, and stability under various conditions, is necessary.

Biological Activity: There is a complete absence of published studies on the biological evaluation of this compound. Its potential as an antimicrobial, anticancer, antiviral, or other therapeutic agent remains unexplored.

Mechanism of Action: Without any known biological activity, the mechanism of action is entirely unknown.

Applications: There are no documented applications of this specific compound in medicinal chemistry, materials science, or catalysis.

Future Directions for Synthetic Development and Application Exploration

Future research should initially focus on the fundamental aspects of this compound.

Synthetic Methodology: Development of efficient and scalable synthetic routes is a primary step. Exploring green chemistry approaches for its synthesis would be a valuable endeavor.

Derivative Libraries: The hydroxymethyl group at the 2-position is a prime handle for the creation of a library of derivatives. Ester and ether analogues could be synthesized to explore the impact of modifying this position on potential biological activity.

Biological Screening: A comprehensive biological screening of this compound and its derivatives against a panel of cancer cell lines, bacterial and fungal strains, and viruses is crucial to uncover any potential therapeutic applications.

Materials Science: The benzimidazole core is known to be a component of high-performance polymers and ligands for catalysts. Investigating the potential of this compound as a monomer or a ligand in these areas could open new avenues of application.

Catalysis: The nitrogen atoms in the benzimidazole ring and the hydroxyl group could potentially coordinate with metal ions, suggesting its exploration as a ligand in catalysis.

Emerging Trends in Benzimidazole Research and its Derivatives

The broader field of benzimidazole research is continually evolving, with several emerging trends that could influence the future study of derivatives like this compound.

Targeted Therapies: A significant trend is the design of benzimidazole derivatives that target specific enzymes or receptors involved in disease pathways, moving away from broad-spectrum activity towards more precise therapeutic intervention.

Hybrid Molecules: The concept of molecular hybridization, where the benzimidazole scaffold is combined with other pharmacophores, is gaining traction to develop multifunctional drugs with improved efficacy and reduced resistance.

Green Synthesis: There is a growing emphasis on the development of environmentally benign synthetic methods for benzimidazole derivatives, utilizing greener solvents, catalysts, and energy sources.

Advanced Materials: The incorporation of functionalized benzimidazoles into polymers, metal-organic frameworks (MOFs), and other materials for applications in electronics, sensing, and energy storage is an expanding area of research.

Q & A

Q. What are the established synthetic routes for (1-Isopropyl-1H-benzimidazol-2-yl)methanol?

The compound is typically synthesized via oxidation of (1-alkyl-1H-benzimidazol-2-yl)methanol precursors. A common method involves using Dess–Martin periodinane (DMP) in methylene chloride at 4°C for 1 hour, followed by quenching with sodium thiosulfate . Alternative routes may involve condensation reactions with benzene-1,2-diamine and hydroxyl-containing esters under reflux, as seen in structurally analogous compounds .

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on a combination of techniques:

- NMR Spectroscopy : Analyze and spectra for imidazole proton signals (δ 7.1–8.3 ppm) and hydroxyl group resonance (δ 4.5–5.5 ppm).

- X-ray Crystallography : Monoclinic crystal systems (space group ) with unit cell parameters are typical for benzimidazole derivatives. Refinement parameters (-factor < 0.06) ensure accuracy .

- HPLC : Purity validation using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Temperature Control : Lower temperatures (4°C) during oxidation reduce side reactions like over-oxidation to carboxylic acids .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol aids recrystallization .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate alkylation steps, though isopropyl groups require steric consideration .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra often arise from:

- Tautomerism : Benzimidazole derivatives exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize specific forms .

- Impurity Profiles : HPLC-MS can identify byproducts (e.g., unreacted starting materials) at retention times >10 minutes .

- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths (e.g., C–O bond ≈ 1.42 Å) .

Q. How can researchers evaluate the antifungal activity of this compound?

- In Vitro Assays : Use microdilution methods (CLSI M27/M38 guidelines) against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305). MIC values < 2 µg/mL indicate potency .

- Mechanistic Studies : Fluorescence microscopy with propidium iodide assesses membrane disruption. Synergy with azoles can be tested via checkerboard assays .

Q. What methodologies assess the environmental persistence of this compound?

- Degradation Studies : Perform photolysis (UV-Vis irradiation at 254 nm) or hydrolysis (pH 7–9 buffers) to track half-life () .

- LC-MS/MS Analysis : Quantify degradation products (e.g., benzimidazole fragments) using MRM transitions (e.g., 175 → 132) .

- Soil Mobility Tests : Column chromatography with loam soil evaluates leaching potential (log > 3 suggests low mobility) .

Methodological Guidance

Q. How to design experiments for studying reaction mechanisms involving this compound?

- Isotopic Labeling : Incorporate in the hydroxyl group to trace oxidation pathways via GC-MS .

- Kinetic Isotope Effects (KIE) : Compare using deuterated methanol to identify rate-determining steps .

- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict transition states and activation energies for imidazole ring functionalization .

Q. What advanced techniques characterize non-covalent interactions in crystallized samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.